5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine

Lipophilicity ADME Prediction Chromatographic Method Development

Researchers requiring an achiral, tractable phenoxyalkylamine building block with defined lipophilicity often face limited sourcing. 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine (CAS 1274031-83-2) directly addresses this gap: • LogP 3.57 (Δ +1.38 vs. unsubstituted analog), enabling predictable ADME tuning & reproducible reversed-phase HPLC method development. • MW 247.26, five-carbon spacer, terminal primary amine-ideal for fragment-linking libraries, PROTAC linker design & MGAT2 inhibitor (e.g., BRENDA ligand ID 243577, IC50 = 0.64 nM) scaffold construction without enantiomeric resolution. • ≥95% purity; achiral nature reduces per-compound synthesis cost vs. α-phenyl-substituted analogs.

Molecular Formula C12H16F3NO
Molecular Weight 247.261
CAS No. 1274031-83-2
Cat. No. B2366649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine
CAS1274031-83-2
Molecular FormulaC12H16F3NO
Molecular Weight247.261
Structural Identifiers
SMILESC1=CC(=CC=C1C(F)(F)F)OCCCCCN
InChIInChI=1S/C12H16F3NO/c13-12(14,15)10-4-6-11(7-5-10)17-9-3-1-2-8-16/h4-7H,1-3,8-9,16H2
InChIKeyNNLHWHMKWBDDER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine Structural Identity & Physicochemical Baseline


5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine (CAS 1274031-83-2) is a para-trifluoromethyl-substituted phenoxyalkylamine with the molecular formula C₁₂H₁₆F₃NO and a molecular weight of 247.26 g/mol . It belongs to the class of primary amines featuring a five-carbon alkyl spacer between the terminal amine and the 4-(trifluoromethyl)phenoxy moiety. Its computed LogP is 3.57, reflecting the lipophilic contribution of the –CF₃ group relative to unsubstituted phenoxy analogs . The compound is supplied at ≥95% purity by multiple vendors and serves as a versatile building block for medicinal chemistry programs targeting kinase inhibition, metabolic enzyme modulation, and transporter-targeted therapeutics [1].

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine: In-Class Substitution Risks


Within the phenoxyalkylamine family, small structural modifications produce large shifts in lipophilicity, molecular recognition, and synthetic tractability that preclude casual interchange in research or industrial workflows. The para-CF₃ substituent increases LogP by approximately 1.38 units versus the unsubstituted 5-phenoxypentan-1-amine (LogP 3.57 vs. 2.19), which alters membrane permeability, protein binding, and chromatographic behavior . Conversely, the absence of an alpha-phenyl substituent (present in fluoxetine-like analogs and US9771316 Example 66) reduces molecular weight by ~76 Da and eliminates a stereocenter, making this compound a synthetically simpler and more tractable building block for conjugation and library synthesis [1][2]. These differences render in-class substitution scientifically unsound without explicit re-validation of the specific experimental system.

Quantitative Differentiation of 5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine


LogP Differential vs. Unsubstituted Analog

The para-trifluoromethyl substituent confers a substantial lipophilicity increase over the non-fluorinated analog. The computed LogP for 5-(4-(trifluoromethyl)phenoxy)pentan-1-amine is 3.57 , compared with 2.19 for 5-phenoxypentan-1-amine (CAS 16728-67-9) . This ΔLogP of +1.38 represents a >20-fold increase in octanol-water partition coefficient, which directly impacts predicted membrane permeability, protein binding, and reversed-phase HPLC retention behavior.

Lipophilicity ADME Prediction Chromatographic Method Development

Molecular Weight and Structural Simplicity vs. Alpha-Phenyl Analog

Compared with the closest patent-exemplified analog bearing an alpha-phenyl substituent – (R)-5-phenyl-5-[4-(trifluoromethyl)phenoxy]pentan-1-amine (US9771316, Example 66; MW 323.35, XLogP3 4.3) [1][2] – the target compound (MW 247.26, LogP 3.57) is 76 Da lighter and lacks a stereocenter at the benzylic carbon. This structural simplification eliminates the need for chiral separation or asymmetric synthesis when the compound is used as a synthetic intermediate, reducing procurement complexity and cost for achiral applications.

Building Block Fragment-Based Drug Discovery Conjugation Chemistry

Key Building Block for MGAT2 Inhibitors

The 5-[4-(trifluoromethyl)phenoxy]pentyl moiety derived from this compound has been incorporated into a potent MGAT2 inhibitor, 2-(cyclobutylsulfanyl)-3-phenyl-6-[([5-[4-(trifluoromethyl)phenoxy]pentyl]amino)acetyl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one, which exhibits an IC50 of 0.64 nM against MGAT2 [1]. This demonstrates that the building block can serve as an effective linker element in bioactive conjugates targeting monoacylglycerol acyltransferase 2, a validated target for nonalcoholic steatohepatitis (NASH) and metabolic diseases [1]. By contrast, the non-fluorinated 5-phenoxypentan-1-amine has no documented incorporation into similarly potent MGAT2 inhibitors.

MGAT2 Inhibition Metabolic Disease NASH Fragment Linking

5-(4-(Trifluoromethyl)phenoxy)pentan-1-amine Application Scenarios


ADME Probe Synthesis & Chromatographic Method Development

The compound's LogP of 3.57 (ΔLogP +1.38 vs. 5-phenoxypentan-1-amine) makes it a useful calibration standard or test analyte for reversed-phase HPLC method development aimed at moderately lipophilic amine-containing analytes. Its intermediate lipophilicity also renders it a suitable amine fragment for synthesizing ADME probe molecules where balanced LogP (between 2.5 and 4.0) is targeted for cell permeability without excessive protein binding. [1]

Achiral Building Block for MGAT2-Targeted Conjugate Synthesis

The compound serves as the definitive amine-bearing linker fragment for constructing MGAT2 inhibitors in the structural class exemplified by BRENDA ligand ID 243577 (IC50 = 0.64 nM). Its achiral nature and primary amine handle enable straightforward coupling to carboxylic acid-bearing core scaffolds via amide bond formation, without the added cost and complexity of enantiomeric resolution required for alpha-phenyl-substituted analogs. [1]

PROTAC Linker & Fragment Library Construction

With MW = 247.26 Da, a five-carbon flexible alkyl spacer, and a terminal primary amine, this compound is ideally suited for incorporation into fragment-linking libraries or as a PROTAC linker element. Its lower molecular weight and absence of a stereocenter relative to US9771316 Example 66 (MW 323.35; 1 stereocenter) provide higher atom economy and simpler synthetic entry, reducing per-compound synthesis costs in library production.

19F NMR Probe & Fluorinated Internal Standard

The single –CF₃ group (3 equivalent fluorine atoms) makes this compound a candidate for 19F NMR probe development, enabling detection at low concentrations without the spectral complexity of multi-fluorinated analogs. Its boiling point of 305.9 °C and flash point of 138.8 °C further support its use as a non-volatile fluorinated internal standard for quantitative 19F NMR applications.

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